molecular formula C10H10O B1583184 Indan-5-carbaldehyde CAS No. 30084-91-4

Indan-5-carbaldehyde

Cat. No. B1583184
CAS RN: 30084-91-4
M. Wt: 146.19 g/mol
InChI Key: YNGGRNROMJXLCP-UHFFFAOYSA-N
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Description

Indan-5-carbaldehyde is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by its IUPAC name, 2,3-dihydro-1H-indene-5-carbaldehyde .


Synthesis Analysis

While specific synthesis routes for Indan-5-carbaldehyde were not found in the search results, it’s worth noting that indole derivatives, which are structurally similar to Indan-5-carbaldehyde, have been synthesized using various methods . More detailed information about the synthesis of Indan-5-carbaldehyde might be found in specialized chemical databases or literature.


Molecular Structure Analysis

The molecular structure of Indan-5-carbaldehyde consists of a ten-membered carbon ring with an attached oxygen atom . The IUPAC Standard InChI for this compound is InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 .


Physical And Chemical Properties Analysis

Indan-5-carbaldehyde has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the search results. For comprehensive data, specialized chemical databases or resources may need to be consulted.

Scientific Research Applications

Pharmaceuticals: Anticancer Applications

Indan-5-carbaldehyde derivatives have been explored for their potential in treating cancer. The indole structure, which is a component of Indan-5-carbaldehyde, is present in many natural and synthetic compounds with significant anticancer properties. Researchers have synthesized various indole derivatives to target cancer cells, aiming to develop new therapeutic agents .

Microbial Inhibition

The indole moiety, related to Indan-5-carbaldehyde, is known for its antimicrobial properties. It has been used to create compounds that can inhibit the growth of various microbes, which is crucial in the development of new antibiotics and antiseptics .

Neurological Disorders

Indole derivatives, including those related to Indan-5-carbaldehyde, have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Agents

The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs. Indan-5-carbaldehyde could be used as a starting material for synthesizing such compounds, potentially leading to treatments for chronic inflammatory diseases .

Antiviral Therapeutics

Research has indicated that indole derivatives can exhibit antiviral activities. Compounds synthesized from Indan-5-carbaldehyde could potentially be used to create new antiviral medications, particularly important in the face of emerging viral diseases .

Antioxidant Development

The indole core of Indan-5-carbaldehyde can be utilized to synthesize antioxidants. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Agriculture: Plant Growth Regulators

Indole derivatives, related to Indan-5-carbaldehyde, are used in agriculture as plant growth regulators. They can influence various plant processes, including growth, development, and fruiting, which is vital for improving crop yields .

Material Science: Organic Semiconductors

Indan-5-carbaldehyde can be used in the synthesis of organic semiconductors. Its stable structure and electronic properties make it suitable for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices .

Safety And Hazards

Indan-5-carbaldehyde is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1H-indene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGRNROMJXLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184169
Record name Indan-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indan-5-carbaldehyde

CAS RN

30084-91-4
Record name 2,3-Dihydro-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30084-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Indanecarboxaldehyde
Source ChemIDplus
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Record name Indan-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-INDANECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V816D1X892
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Synthesis routes and methods

Procedure details

A solution of the alcohol (370 mg, 2.5 mmol) in dichloromethane (10 mL) was stirred at room temperature. N-Methylmorpholine-N-oxide (307 mg, 2.62 mmol) and powdered 4 Å molecular sieves (˜1 g) were added and the mixture was stirred under Ar for 30 minutes. Tetrapropylammonium perruthenate (44 mg, 0.12 mmol) was added in one portion and stirring was continued for 30 minutes. Tic indicated some starting material remaining, so further N-methylmorpholine-N-oxide (100 mg, 0.85 mmol) was added and stirring continued for an additional 30 minutes. The mixture was evaporated onto SiO2 (˜2 g) and purified by flash column chromatography (SiO2, 10% EtOH/Hexane eluent) to afford the aldehyde as a pale yellow oil (299 mg, 82%).
[Compound]
Name
alcohol
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
44 mg
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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